molecular formula C12H10BrNOS B1224102 N-[(2-bromophenyl)methyl]thiophene-2-carboxamide

N-[(2-bromophenyl)methyl]thiophene-2-carboxamide

Cat. No.: B1224102
M. Wt: 296.18 g/mol
InChI Key: BSPKTQHNTMHJJX-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]thiophene-2-carboxamide is a chemical compound with a unique structure that includes a bromophenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]thiophene-2-carboxamide typically involves the reaction of 2-bromobenzylamine with 2-thiophenecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2-bromophenyl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-2-thiophenecarboxamide
  • N-[(2-fluorophenyl)methyl]-2-thiophenecarboxamide
  • N-[(2-iodophenyl)methyl]-2-thiophenecarboxamide

Uniqueness

N-[(2-bromophenyl)methyl]thiophene-2-carboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H10BrNOS

Molecular Weight

296.18 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H10BrNOS/c13-10-5-2-1-4-9(10)8-14-12(15)11-6-3-7-16-11/h1-7H,8H2,(H,14,15)

InChI Key

BSPKTQHNTMHJJX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CS2)Br

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CS2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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